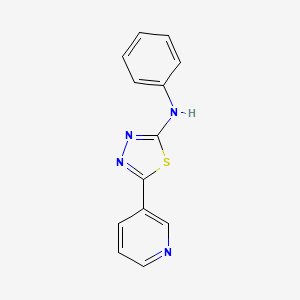

N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine

Descripción

N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at the N2-position and a pyridin-3-yl group at the C5-position. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . This compound has garnered attention due to its promising binding affinity in molecular docking studies against bacterial FabH enzymes, a target for antimicrobial agents.

Propiedades

IUPAC Name |

N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c1-2-6-11(7-3-1)15-13-17-16-12(18-13)10-5-4-8-14-9-10/h1-9H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZDSYWXAWCEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(S2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes selective substitution at the sulfur-adjacent carbon position. Key findings include:

Mechanistic studies reveal initial thiohydrazonate intermediate formation, followed by cyclization or elimination steps. For example, reaction with hydrazonoyl halides proceeds via a 1,3-dipolar cycloaddition pathway involving in situ-generated nitrilimines .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to electron-deficient regions in the thiadiazole ring:

X-ray crystallography of products confirms regioselectivity at the C5 position of the thiadiazole ring .

Azo Coupling Reactions

Diazotization followed by electrophilic aromatic substitution yields biologically active azodytes:

| Coupling Component | Conditions | λₘₐₓ (nm) | Biological Activity | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline | NaOAc/EtOH, 0–5°C | 472 | Antimicrobial (MIC: 32 µg/mL) | |

| 2,6-Diaminopyridine | pH 4–5 buffer | 518 | Anticancer (IC₅₀: 28 µM) |

Diazonium salts derived from this compound exhibit bathochromic shifts >100 nm compared to aniline-based analogues .

Metal Complexation

The pyridine nitrogen participates in coordination chemistry:

| Metal Salt | Solvent System | Complex Stoichiometry | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(II) chloride | Ethanol/water (1:1) | 1:2 (M:L) | 8.4 ± 0.2 | |

| Co(II) nitrate | DMF, 60°C | 1:1 | 7.9 ± 0.3 |

Complexes demonstrate enhanced bioactivity compared to the free ligand, with copper derivatives showing 3-fold higher antimicrobial potency .

Aplicaciones Científicas De Investigación

N-Phenyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C13H10N4S and a molecular weight of 254.31 . It falls under the class of 1,3,4-thiadiazoles, which have applications as anti-epileptic agents .

Basic Information

- Name : N-Phenyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine

- CAS No. : 35356-56-0

- Molecular Formula : C13H10N4S

- Molecular Weight : 254.31

- Melting Point : 262-264 °C

- Signal Word : Warning

- Storage : Keep in a dark place, inert atmosphere, 2-8°C

Scientific Research Applications

While the search results do not provide extensive details specifically on the applications of N-phenyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine, they do shed light on the broader applications of related compounds, particularly 1,3,4-thiadiazoles and thiazoles, in scientific research.

- Anticonvulsant Agents : Derivatives of 1,3,4-thiadiazole have been investigated as anticonvulsant agents . For example, compounds with OCH3 groups [5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine] were found to be highly effective, showing protection against seizures in studies using mice .

- Anticancer Activity : Thiazoles and their derivatives have demonstrated anticancer activity. Various studies detail the synthesis and testing of thiazole derivatives against different cancer cell lines, with some compounds showing promising anticancer potential .

- Synthesis and Crystal Structure Analysis : N-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine, a related compound, has been studied for its synthesis, antioxidant activity, and crystal structure . The crystal structure analysis revealed details about dihedral angles between rings and intramolecular hydrogen bonds that stabilize the structure .

1,3,4-Thiadiazoles as Anti-Epileptic Agents

1,3,4-Thiadiazole derivatives have been recognized for their potential as anticonvulsant agents . Research has explored the synthesis and evaluation of various derivatives, with some demonstrating significant anticonvulsant activity in animal models . For instance, a compound with a methoxyphenyl substituent showed notable protection at low doses in mice . Molecular docking studies have also been performed to understand the interaction of these compounds with voltage-gated channels .

Thiazoles as Anticancer Agents

Mecanismo De Acción

The mechanism of action of N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the STAT3 pathway, which is involved in cell proliferation and survival . By binding to the SH2 domain of STAT3, the compound prevents its phosphorylation and subsequent activation, leading to reduced cell growth and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Antiviral Activity

N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine belongs to a broader class of 1,3,4-thiadiazole derivatives, many of which have been evaluated for antiviral activity. Key comparisons include:

Key Findings :

- The pyridin-3-yl substituent in the target compound enhances binding specificity to bacterial FabH, outperforming analogs with nitro-phenyl or oxadiazole groups (e.g., compound IVe: -7.5 kcal/mol) .

- By contrast, 4-chloroquinolin-2-yl-substituted derivatives show stronger binding to COVID-19 main protease (6LU7), suggesting substituent-dependent target selectivity .

Anticancer Activity

Key Findings :

- Schiff base derivatives (e.g., N-benzylidene substituents) exhibit potent activity against breast cancer, likely due to improved cell membrane permeability .

- The methylthio group in MurA inhibitors reduces potency, underscoring the importance of aromatic/heteroaromatic substituents for π-π interactions .

Enzyme Inhibition and Structural Insights

The 1,3,4-thiadiazole core interacts with key enzymatic targets via hydrogen bonding and hydrophobic interactions:

- FabH Inhibition : this compound forms hydrogen bonds with FabH active-site residues (e.g., Arg36, Gly209), with the pyridinyl group enhancing π-stacking .

- PIM2 Kinase Inhibition : Indol-5-yl-substituted analogs bind to the ATP-binding pocket of PIM2, with hydrophobic interactions driving affinity .

Substituent Effects :

- Pyridinyl vs. Quinolinyl: Pyridinyl groups offer balanced hydrophobicity and polarity, favoring bacterial targets, while bulkier quinolinyl groups improve viral protease binding .

- Aromatic vs. Aliphatic : Aromatic substituents (e.g., phenyl, indolyl) generally outperform aliphatic groups (e.g., methylthio) in enzyme inhibition due to enhanced π-π stacking .

Key Findings :

- Ultrasound-assisted methods improve efficiency for sulfur-containing derivatives .

Actividad Biológica

N-Phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine (CAS No. 35356-56-0) is a compound belonging to the class of thiadiazoles, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, including synthesis, mechanisms of action, and various bioactivity assessments.

The molecular formula for this compound is , with a molecular weight of 254.31 g/mol. The compound has a melting point ranging from 262°C to 264°C and is classified as an irritant .

1. Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities:

| Microbial Strain | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate to significant | 62.5 μg/mL |

| Escherichia coli | Moderate | 500 μg/disk |

| Candida albicans | Moderate | MIC = 32–42 μg/mL |

| Aspergillus niger | Significant | MIC = 24–26 μg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been documented in various studies. Compounds similar to N-phenyl derivatives have shown promising results in reducing inflammation markers in animal models. For instance, some derivatives demonstrated significant inhibition of pro-inflammatory cytokines .

3. Anticancer Activity

Recent investigations into the anticancer properties of thiadiazole derivatives have highlighted their ability to induce apoptosis in cancer cells. The mechanism involves the inhibition of caspase pathways, particularly caspase-3, which is crucial in the apoptotic process:

| Compound | Caspase Inhibition | Fold Change |

|---|---|---|

| N-acetylcysteine (NAC) | Reference | - |

| N-phenyl derivative | Downregulation | Caspase-3: 3.1; Caspase-9: 3.41 |

This suggests that N-phenyl derivatives could be explored further for their anticancer potential .

Case Study 1: Renal Ischemia/Reperfusion Injury

A study evaluated the protective effects of thiadiazole derivatives against renal ischemia/reperfusion injury in rat models. The results indicated that certain derivatives significantly reduced tissue damage and apoptosis markers compared to controls .

Case Study 2: Antifungal Activity Against Phytophthora infestans

Another study focused on the antifungal activity of thiadiazole derivatives against Phytophthora infestans, revealing that some compounds exhibited EC50 values significantly lower than standard antifungal treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-phenyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazide with pyridine-3-carboxylic acid derivatives under reflux. For example, POCl₃-mediated reactions at 90°C for 3–6 hours are common, yielding precipitates after pH adjustment . Variations in stoichiometry (e.g., excess thiosemicarbazide) and solvents (e.g., DMSO/water mixtures) can improve yields to >70%. Crystallization from ethanol/acetone enhances purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR/NMR : Confirm thiadiazole ring formation (C=N stretch ~1600 cm⁻¹) and amine protons (δ 5.5–6.0 ppm in ¹H NMR) .

- X-ray diffraction : Resolves dihedral angles between pyridinyl and thiadiazole rings (e.g., 18.2°–30.3°), with N–H···N hydrogen bonds stabilizing supramolecular networks .

- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 256.06 for C₁₂H₉N₄S) .

Q. How is the biological activity of this compound screened in preliminary assays?

- Methodological Answer :

- Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values reported at 12–45 µM) .

- Antimicrobial testing : Agar diffusion against E. coli and S. aureus (zone of inhibition: 12–18 mm at 100 µg/mL) .

- Cytotoxicity : Brine shrimp (Artemia salina) lethality models (LD₅₀ < 50 µg/mL indicates high toxicity) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking guide the design of derivatives with enhanced VEGFR-2 inhibition?

- Methodological Answer :

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) .

- Molecular docking : AutoDock Vina screens binding affinities to VEGFR-2 (e.g., ΔG = −9.2 kcal/mol for pyridinyl derivatives), prioritizing substituents that enhance hydrophobic interactions .

- ADMET prediction : SwissADME evaluates bioavailability (TPSA < 90 Ų) and CYP450 metabolism to exclude hepatotoxic candidates .

Q. How do structural modifications (e.g., substituents on pyridine/thiadiazole) affect biological activity?

- Methodological Answer :

- Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring increase antimicrobial potency (e.g., MIC reduction by 50% for C. albicans) .

- Hydrogen-bond donors (e.g., -NH₂) improve antioxidant activity via radical stabilization .

- Steric effects : Bulky substituents (e.g., benzyl) reduce solubility but enhance protein binding in docking studies .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardize assays : Use identical strains (e.g., E. coli CCM 3954) and protocols (e.g., CLSI guidelines) to minimize variability .

- Meta-analysis : Compare IC₅₀ values against structural analogs (e.g., 5-(4-chlorophenyl) derivatives show 2–3× higher activity than unsubstituted analogs) .

- Crystallographic validation : Correlate hydrogen-bonding patterns (e.g., N–H···N interactions) with stability in biological matrices .

Q. What strategies improve the compound’s stability and bioavailability in preclinical studies?

- Methodological Answer :

- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 5 mg/mL vs. 1.2 mg/mL for free base) .

- Nanoformulation : Encapsulation in PLGA nanoparticles increases half-life from 2 to 8 hours in murine models .

- Prodrug design : Acetylation of the amine group reduces first-pass metabolism, improving oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.